7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one
Description
This compound is a structurally complex heterocyclic molecule featuring two fused pyrimido[2,1-b][1,3]thiazine cores. The 4-bromophenyl substituent and hydroxyl groups at positions 6 and 8 contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C21H19BrN4O4S2 |
|---|---|
Molecular Weight |
535.4 g/mol |
IUPAC Name |
7-[(4-bromophenyl)-(8-hydroxy-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C21H19BrN4O4S2/c22-12-5-3-11(4-6-12)13(14-16(27)23-20-25(18(14)29)7-1-9-31-20)15-17(28)24-21-26(19(15)30)8-2-10-32-21/h3-6,13,27-28H,1-2,7-10H2 |
InChI Key |
DABLXYJWGJFYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=C(C=C3)Br)C4=C(N=C5N(C4=O)CCCS5)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This can be achieved through a substitution reaction using a brominated phenyl derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(4-bromophenyl)(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimido-Thiazine Family
The compound shares structural homology with derivatives such as 2-Methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () and Isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (). Key differences include:
- Substituent Position : The target compound has a 4-bromophenyl group, whereas analogs in and feature a 2-bromophenyl substituent. The para-position bromine in the target compound may confer distinct electronic effects compared to ortho-substituted analogs .
- Functional Groups : The target compound has two hydroxyl groups (at positions 6 and 8), while analogs in and replace these with ester groups (e.g., 2-methoxyethyl or isobutyl esters), altering solubility and reactivity .
Comparison with Pyrimido-Triazine Derivatives
Compounds like 3-Chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one () and 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione () differ in their heterocyclic frameworks. The triazine ring in these analogs introduces additional nitrogen atoms, which may enhance π-π stacking interactions or metal coordination capabilities compared to the thiazine-dominated structure of the target compound .
Comparison with Imidazo-Pyridine Derivatives
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a bromophenyl substituent but diverges in core structure. The imidazo-pyridine system lacks the thiazine ring, resulting in reduced conformational rigidity and altered bioactivity profiles .
Key Research Findings and Data
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Biological Activity
The compound 7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrimido[2,1-b][1,3]thiazine core structure with a bromophenyl substituent. The presence of hydroxyl and keto groups contributes to its reactivity and biological interactions.
Structural Formula
Antimicrobial Activity
Research indicates that compounds similar to the pyrimido[2,1-b][1,3]thiazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that derivatives with bromophenyl groups can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrimido Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | Pseudomonas aeruginosa | 18 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) showed that treatment with the target compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The compound's efficacy was attributed to its ability to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
The biological activity of the compound is influenced by several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : It may interact with specific receptors on target cells, enhancing or inhibiting signaling pathways related to cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies suggest favorable absorption characteristics with moderate bioavailability.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Wide |
| Metabolism | Hepatic |
| Excretion | Renal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
